Bis(2-nitro-4-sulfophenyl) hexanedioate Bis(2-nitro-4-sulfophenyl) hexanedioate
Brand Name: Vulcanchem
CAS No.: 143392-33-0
VCID: VC0132894
InChI: InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32)
SMILES: C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]
Molecular Formula: C18H16N2O14S2
Molecular Weight: 548.5 g/mol

Bis(2-nitro-4-sulfophenyl) hexanedioate

CAS No.: 143392-33-0

Main Products

VCID: VC0132894

Molecular Formula: C18H16N2O14S2

Molecular Weight: 548.5 g/mol

Bis(2-nitro-4-sulfophenyl) hexanedioate - 143392-33-0

CAS No. 143392-33-0
Product Name Bis(2-nitro-4-sulfophenyl) hexanedioate
Molecular Formula C18H16N2O14S2
Molecular Weight 548.5 g/mol
IUPAC Name 3-nitro-4-[6-(2-nitro-4-sulfophenoxy)-6-oxohexanoyl]oxybenzenesulfonic acid
Standard InChI InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32)
Standard InChIKey FUMSETOXSPHOLA-UHFFFAOYSA-M
SMILES C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]
Synonyms 2-nitro-4-sulfophenyl adipate
2-NSPA
PubChem Compound 132556
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator